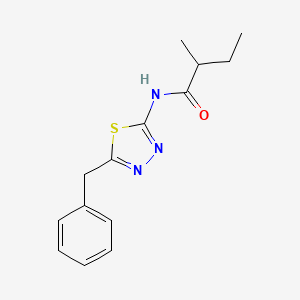
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazoles
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced production of inflammatory mediators. Additionally, it can interfere with cell signaling pathways, inducing apoptosis in cancer cells. The thiadiazole ring plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide stands out due to its unique combination of the thiadiazole ring and the 2-methylbutanamide moiety. This structural feature contributes to its distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency and selectivity towards specific targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide |
InChI |
InChI=1S/C14H17N3OS/c1-3-10(2)13(18)15-14-17-16-12(19-14)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,17,18) |
InChI Key |
PXQLQYXZHBFHCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11167545.png)
![N-(3,5-dimethoxyphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11167547.png)
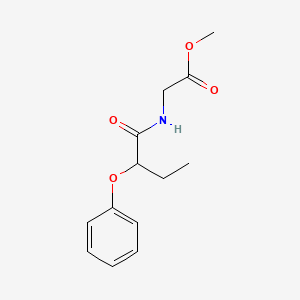
![3-(benzylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11167561.png)
![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide](/img/structure/B11167563.png)
![N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11167568.png)
![2,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11167573.png)
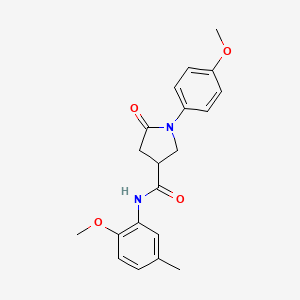
![1-cyclopentyl-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11167581.png)
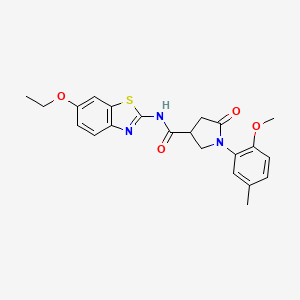
![N-[2-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167601.png)
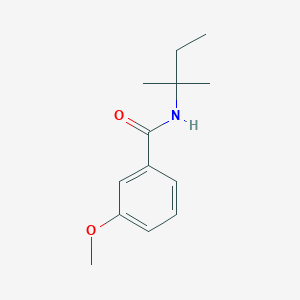

![4-(4-Chloro-2-methylphenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B11167627.png)
